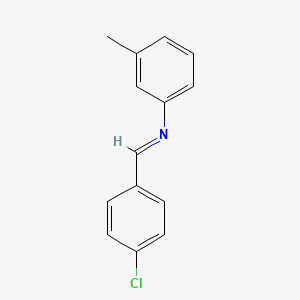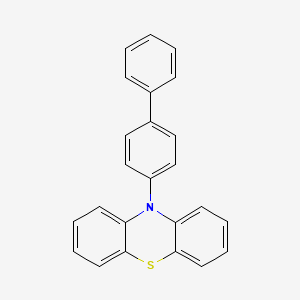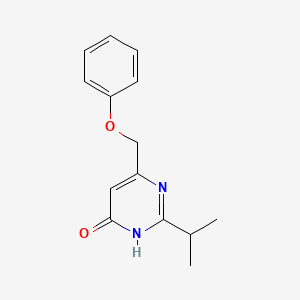![molecular formula C14H19Cl3N2O B11953039 Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)
Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyramide group attached to a trichloroethyl moiety, which is further connected to a dimethylphenylamino group. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.
Amination Reaction: The trichloroethyl intermediate is then reacted with 2,4-dimethylphenylamine under controlled conditions to form the desired amine derivative.
Amidation: The final step involves the reaction of the amine derivative with butyric acid or its derivatives to form N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl moiety, potentially converting it to less chlorinated derivatives.
Substitution: The compound can participate in substitution reactions, where the trichloroethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the dimethylphenylamino group.
Reduction Products: Less chlorinated derivatives of the trichloroethyl moiety.
Substitution Products: Compounds with different functional groups replacing the trichloroethyl group.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl and dimethylphenylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
N-(2,2,2-Trichloroethyl)-butyramide: Lacks the dimethylphenylamino group, resulting in different chemical properties and reactivity.
N-(2,4-Dimethylphenyl)-butyramide: Lacks the trichloroethyl group, affecting its overall stability and reactivity.
Uniqueness: N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is unique due to the presence of both trichloroethyl and dimethylphenylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C14H19Cl3N2O |
|---|---|
Molekulargewicht |
337.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]butanamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-4-5-12(20)19-13(14(15,16)17)18-11-7-6-9(2)8-10(11)3/h6-8,13,18H,4-5H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
LORZAPZAPFWUCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)




![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)



